(S)-Warfarin-d5 is a deuterated form of the anticoagulant drug warfarin, specifically labeled with five deuterium atoms. It is primarily used in research settings to study the pharmacokinetics and metabolism of warfarin due to its isotopic labeling, which allows for precise tracking in analytical studies. Warfarin itself is a vitamin K antagonist, commonly prescribed for the prevention of blood clots.
(S)-Warfarin-d5 falls under the classification of anticoagulants and is specifically categorized as a vitamin K antagonist. It is utilized in both clinical and laboratory settings to understand anticoagulation mechanisms and drug interactions.
The synthesis of (S)-Warfarin-d5 typically involves deuteration processes that incorporate deuterium into the warfarin molecule. One method includes continuous flow stereoselective synthesis using a polystyrene-supported catalyst that facilitates Michael reactions, achieving high enantioselectivity for (S)-warfarin .
The synthesis process may involve:
The molecular formula for (S)-Warfarin-d5 is C19H11D5O4, with a molecular weight of 313.36 g/mol. The structure features a coumarin backbone with various functional groups that are crucial for its biological activity.
(S)-Warfarin-d5 participates in several chemical reactions typical of warfarin, including:
Analytical methods such as high-performance liquid chromatography coupled with tandem mass spectrometry are often employed to quantify (S)-warfarin-d5 and its metabolites in biological samples, providing insights into its pharmacokinetics .
(S)-Warfarin-d5 acts by inhibiting vitamin K epoxide reductase, an enzyme critical for the regeneration of active vitamin K. This inhibition leads to a decrease in the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X), ultimately resulting in anticoagulation.
Research indicates that (S)-warfarin exhibits higher potency than its R-enantiomer, making it the preferred choice in clinical applications. The mechanism involves competitive inhibition at the enzyme's active site .
(S)-Warfarin-d5 is primarily used in pharmacological research:
(S)-Warfarin-d5 possesses the molecular formula C₁₉H₁₁D₅O₄ and a molecular weight of 313.36 g/mol, representing a +5 Da mass shift compared to unlabeled warfarin (308.33 g/mol). This increase results from pentadeuterium substitution at all positions of the phenyl ring (positions 2,3,4,5,6), confirmed by the IUPAC name 4-hydroxy-3-[(1S)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one. The deuteration pattern specifically yields the SMILES notation: [2H]c1c([2H])c([2H])c([C@H](CC(=O)C)C2=C(O)c3ccccc3OC2=O)c([2H])c1[2H]
[3] [5] [7]. This selective labeling exclusively modifies the phenyl moiety while preserving the coumarin ring system and sidechain chemistry.
Table 1: Isotopic Characteristics of (S)-Warfarin-d5
Property | Specification |
---|---|
Molecular Formula | C₁₉H₁₁D₅O₄ |
Molecular Weight | 313.36 g/mol |
Accurate Mass | 313.1362 |
Deuterium Positions | Phenyl ring (2,3,4,5,6 positions) |
Isotopic Purity | ≥99% atom D (typical commercial specification) |
Unlabeled Warfarin CAS | 81-81-2 |
While comprehensive property data is limited in public literature, empirical observations indicate (S)-Warfarin-d5 typically presents as a beige to off-white solid with solubility profiles mirroring unlabeled warfarin: soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol but insoluble in aqueous solutions at neutral pH. It demonstrates high chemical stability when stored at -20°C in anhydrous conditions, though solutions in organic solvents maintain stability for approximately one month at -20°C. The compound's melting point is expected to align with unlabeled (S)-warfarin (161-162°C) with minor variation due to deuterium isotope effects [3] [5].
Deuterium integration primarily occurs early in synthesis via aromatic deuteration of benzene precursors. The predominant route utilizes pentadeuteriobenzene (C₆D₆) as the starting material, which undergoes Friedel-Crafts acylation or other condensation reactions to construct the deuterated benzyl moiety before coupling with the 4-hydroxycoumarin fragment. This strategy ensures >99% deuterium incorporation at the phenyl positions while maintaining the stereochemical integrity at the benzylic carbon. Alternative approaches involve catalytic hydrogen-deuterium exchange using deuterated solvents under high-temperature conditions, though these methods risk deuterium scrambling and reduced isotopic purity [2] [7] [9].
Final purification employs orthogonal chromatographic techniques:
Quality control protocols include chiral HPLC for enantiomeric excess verification and LC-MS for isotopic abundance assessment. The purified compound is typically isolated as a neat solid with residual solvents meeting ICH guidelines [2] [3] [6].
Table 2: Analytical Specifications for Commercial (S)-Warfarin-d5
Parameter | Specification | Analytical Method |
---|---|---|
Chemical Purity | >95% (typical) | Reversed-phase HPLC |
Enantiomeric Excess | >99.7% ee | Chiral HPLC |
Isotopic Purity | ≥99% atom D | LC-MS/SIMS |
Residual Solvents | Meets ICH Q3C limits | GC |
Analytical Applications of (S)-Warfarin-d5
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1